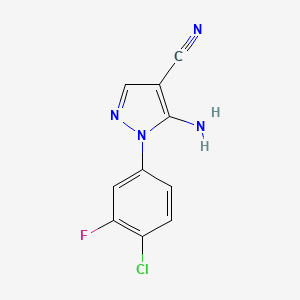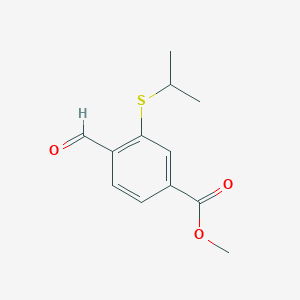
3-シクロペンチルフェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C17H25BO2 and its molecular weight is 272.2. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物送達システム
フェニルボロン酸ピナコールエステルは、3-シクロペンチルフェニルボロン酸ピナコールエステルと類似した化合物であり、反応性酸素種(ROS)応答性薬物送達システムの開発に使用されてきました . このシステムは、ヒアルロン酸(HA)をフェニルボロン酸ピナコールエステル(PBAP)で構造的に修飾することによって作成されました。クルクミン(CUR)はこのシステムにカプセル化され、クルクミン負荷ナノ粒子(HA@CUR NPs)を形成しました。 このシステムは、ROS環境でCURを迅速に放出することができ、ROSが重要な役割を果たす疾患の治療に役立ちます .
歯周病の治療
上記の薬物送達システムは、歯周病の治療に応用されてきました . 歯周病は、宿主の免疫系と歯垢微生物叢との複雑な相互作用によって引き起こされる炎症性疾患です。 HA@CUR NPsは、CURの抗菌効果を保持するだけでなく、in vivoおよびin vitroの両方で、より顕著な抗炎症および抗酸化ストレス機能を示しました .
スルフィンアミド誘導体の合成
フェニルボロン酸ピナコールエステルは、ジエチルアミノスルホリルフルオリド(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることで、スルフィンアミド誘導体を調製するために使用できます . この反応は、さまざまな医薬品やその他の化学化合物の合成に役立ちます。
鈴木・宮浦カップリング
フェニルボロン酸ピナコールエステルは、さまざまなアリールヨージドの鈴木・宮浦カップリングにおいて基質として使用できます . このタイプのカップリング反応は、さまざまな有機化合物の合成のために有機化学で広く使用されています。
5. 3-シアノアリール/ヘテロアリール誘導体の合成 3-シアノフェニルボロン酸ピナコールエステルは、別の類似した化合物であり、パラジウム触媒による鈴木・宮浦反応によってC−C結合を形成することにより、3-シアノアリール/ヘテロアリール誘導体を合成するための反応物として使用できます . この反応は、さまざまな医薬品やその他の化学化合物の合成に役立ちます。
作用機序
Target of Action
The primary target of 3-Cyclopentylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming process .
Mode of Action
The 3-Cyclopentylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The 3-Cyclopentylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties of 3-Cyclopentylphenylboronic acid pinacol ester It’s known that these types of compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-Cyclopentylphenylboronic acid pinacol ester’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as drug development .
Action Environment
The action, efficacy, and stability of 3-Cyclopentylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH , which could impact their stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBIWOLFRJEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)
![4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2517477.png)
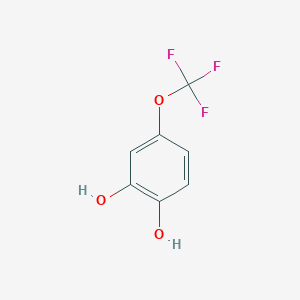

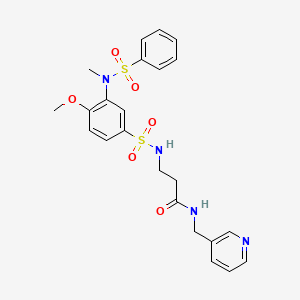
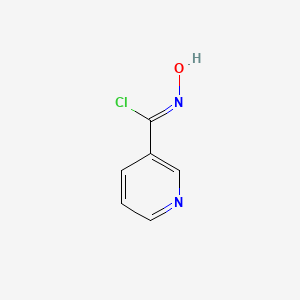
![2-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2517485.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
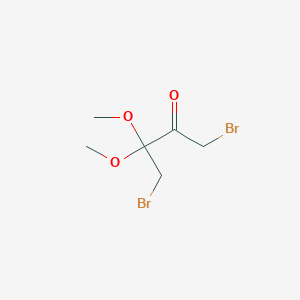
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
